"Methyl 5-methyl-6-(trifluoromethyl)nicotinate" CAS number
"Methyl 5-methyl-6-(trifluoromethyl)nicotinate" CAS number
An In-depth Technical Guide to Methyl 5-methyl-6-(trifluoromethyl)nicotinate
Executive Summary: This whitepaper provides a comprehensive technical overview of Methyl 5-methyl-6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. The strategic incorporation of both a trifluoromethyl (CF₃) group and a methyl (CH₃) group onto the nicotinic acid scaffold makes this molecule a valuable building block for the synthesis of novel pharmaceutical agents. This guide details its chemical identity, plausible synthetic strategies, the rationale for its use in drug discovery based on the unique properties of its functional groups, and standardized protocols for its characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
In the landscape of small-molecule drug discovery, the precise arrangement of functional groups on a heterocyclic core is paramount to achieving desired pharmacological and pharmacokinetic profiles. Methyl 5-methyl-6-(trifluoromethyl)nicotinate (CAS No. 1198016-46-4 ) emerges as a strategically designed intermediate.[1] Its structure is a confluence of three key moieties, each contributing distinct and valuable properties: the nicotinic acid framework, a trifluoromethyl group, and a methyl group.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[2] Its presence can improve membrane permeability and binding affinity to biological targets.[2] Concurrently, the methyl group, often referred to as a "magic methyl" in drug design, can introduce subtle yet profound changes.[3] It can improve potency by engaging in hydrophobic interactions within a target's binding pocket, control molecular conformation, and block sites of metabolic degradation.[3] The combination of these groups on a versatile pyridine scaffold makes this compound a high-value starting material for creating new chemical entities with optimized drug-like properties.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The key identifiers and properties for Methyl 5-methyl-6-(trifluoromethyl)nicotinate are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | Methyl 5-methyl-6-(trifluoromethyl)nicotinate |
| CAS Number | 1198016-46-4 |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Canonical SMILES | COC(=O)C1=CN=C(C(=C1)C)C(F)(F)F |
Table 2: Predicted Physicochemical Properties
| Property | Value | Rationale & Significance |
|---|---|---|
| LogP | ~2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity, which is crucial for membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | This value suggests good potential for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | The ester oxygen, pyridine nitrogen, and fluorine atoms can act as acceptors. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can influence solubility and binding characteristics. |
| Rotatable Bonds | 2 | Low rotational freedom can lead to a more defined conformation, potentially improving binding affinity. |
Synthesis and Manufacturing Insights
A key strategy involves the copper-promoted trifluoromethylation of a pre-functionalized pyridine ring.[4][6] An economical and effective source for the CF₃ group is methyl chlorodifluoroacetate (MCDFA) used in conjunction with potassium fluoride (KF) and a copper(I) salt, such as copper(I) iodide (CuI).[4][5] This method is often preferred for large-scale production due to the lower cost of MCDFA compared to other trifluoromethylating reagents.[4]
A potential synthetic workflow is outlined below.
Caption: A potential workflow for the synthesis of the target compound.
Experimental Protocol: Representative Trifluoromethylation
The following is a generalized, self-validating protocol based on analogous, published procedures for the trifluoromethylation of aryl iodides.[4][5][6]
-
Reactor Setup: A dry, nitrogen-purged reactor is charged with the aryl iodide precursor (1.0 eq), copper(I) iodide (1.5 eq), and potassium fluoride (3.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Methyl chlorodifluoroacetate (MCDFA) (2.0 eq) is added to the stirred suspension.
-
Reaction: The reaction mixture is heated to 100-120°C. The progress is monitored by a self-validating system, such as HPLC or GC-MS, to track the consumption of the starting material. The reaction is considered complete when the starting material is <1% of the total peak area.
-
Workup: Upon completion, the mixture is cooled to room temperature and quenched with aqueous ammonia. The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final product.
Role in Medicinal Chemistry and Drug Discovery
The true value of Methyl 5-methyl-6-(trifluoromethyl)nicotinate lies in the strategic interplay of its functional groups, which addresses several key challenges in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can increase the half-life of a drug, reducing the required dosage and frequency.
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its target.[2]
-
Binding Affinity: As a bioisostere for a chlorine atom, the CF₃ group can occupy similar space in a protein's binding pocket while offering different electronic properties that may lead to stronger interactions.[2]
-
Conformational Control: The "magic methyl" group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and potency.[3]
-
Blocking Metabolism: A strategically placed methyl group can shield a nearby part of the molecule from metabolic attack, another mechanism to improve pharmacokinetic properties.[3]
The logical relationship between these structural features and their impact on drug design is visualized below.
Sources
- 1. 1198016-46-4 | Methyl 5-methyl-6-(trifluoromethyl)nicotinate | Boroncore [boroncore.com]
- 2. mdpi.com [mdpi.com]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
